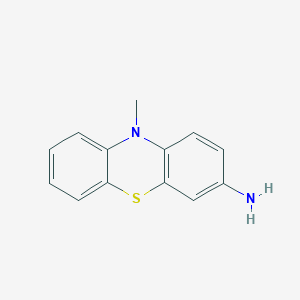
10-Methyl-3-phenothiazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-methyl-3-phenothiazinamine is a member of phenothiazines.
Applications De Recherche Scientifique
Biological Activities
1. Anticancer Properties
10-Methyl-3-phenothiazinamine has been investigated for its anticancer effects. Studies indicate that phenothiazine derivatives exhibit cytotoxicity against various cancer cell lines. For instance, a study reported that phenothiazine hybrids, including derivatives like this compound, inhibited cell proliferation in human tumor cell lines at low nanomolar concentrations, with half-maximum growth inhibition values ranging from 1.8 to 6.5 nM . The mechanism of action is believed to involve the disruption of tubulin polymerization and interference with cellular signaling pathways.
2. Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties. Research has shown that phenothiazine derivatives can effectively combat both Gram-positive and Gram-negative bacteria. In vitro studies have indicated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) suggesting strong efficacy. This positions this compound as a potential candidate for developing new antimicrobial agents.
3. Neuropharmacological Effects
Phenothiazines are primarily known for their antipsychotic properties. This compound and its derivatives have been explored for their ability to modulate neurotransmitter systems, particularly dopaminergic and cholinergic pathways . This suggests potential therapeutic uses in treating psychiatric disorders and neurodegenerative diseases.
Material Science Applications
1. Covalent Organic Frameworks
Recent research has highlighted the use of phenothiazine-based compounds in the development of covalent organic frameworks (COFs). These materials exhibit unique properties such as porosity and crystallinity, making them suitable for applications in gas storage, separation processes, and catalysis . The incorporation of this compound into COFs can enhance their stability and functionality.
2. Photovoltaic Devices
The photophysical properties of phenothiazine derivatives have also been investigated for applications in organic photovoltaic devices. The ability of these compounds to absorb light efficiently and facilitate charge transport makes them attractive candidates for improving the performance of solar cells .
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of this compound using human cancer cell lines (e.g., A549 lung carcinoma). The results indicated a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.
| Study | Methodology | Findings |
|---|---|---|
| Study on A549 cells | In vitro assays | Significant reduction in cell viability with IC50 values ranging from 1.8 to 6.5 nM |
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and E. coli. The MIC was found to be 8 µg/mL for S. aureus, indicating strong antibacterial activity.
| Study | Methodology | Findings |
|---|---|---|
| Antimicrobial testing | In vitro susceptibility testing | Effective against MRSA and E. coli with MIC values indicating strong activity |
Propriétés
Formule moléculaire |
C13H12N2S |
|---|---|
Poids moléculaire |
228.31 g/mol |
Nom IUPAC |
10-methylphenothiazin-3-amine |
InChI |
InChI=1S/C13H12N2S/c1-15-10-4-2-3-5-12(10)16-13-8-9(14)6-7-11(13)15/h2-8H,14H2,1H3 |
Clé InChI |
HFXCUJLZEIBVQQ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)N)SC3=CC=CC=C31 |
SMILES canonique |
CN1C2=C(C=C(C=C2)N)SC3=CC=CC=C31 |
Solubilité |
25.6 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















